molecular formula C9H15N B14379993 2-(But-3-EN-1-ylidene)-1-methylpyrrolidine CAS No. 89862-83-9

2-(But-3-EN-1-ylidene)-1-methylpyrrolidine

Katalognummer: B14379993
CAS-Nummer: 89862-83-9
Molekulargewicht: 137.22 g/mol
InChI-Schlüssel: DTVQAXKLPMTGIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(But-3-EN-1-ylidene)-1-methylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a butenylidene group at the second position and a methyl group at the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-EN-1-ylidene)-1-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrolidine with but-3-en-1-ylidene chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and yield. Additionally, the reaction conditions, including temperature and pressure, are optimized to maximize the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(But-3-EN-1-ylidene)-1-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The butenylidene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the butenylidene group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(But-3-EN-1-ylidene)-1-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(But-3-EN-1-ylidene)-1-methylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-(but-3-en-1-ylidene)heptanoate: Similar in structure but with an ethyl ester group.

    (NE)-N-(but-3-en-1-ylidene)-5-ethyl-2-methylaniline: Contains an aniline moiety with similar butenylidene substitution.

    2-(but-3-en-1-ylidene)butanedioic acid: Similar but with a butanedioic acid group.

Uniqueness

2-(But-3-EN-1-ylidene)-1-methylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

89862-83-9

Molekularformel

C9H15N

Molekulargewicht

137.22 g/mol

IUPAC-Name

2-but-3-enylidene-1-methylpyrrolidine

InChI

InChI=1S/C9H15N/c1-3-4-6-9-7-5-8-10(9)2/h3,6H,1,4-5,7-8H2,2H3

InChI-Schlüssel

DTVQAXKLPMTGIM-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC1=CCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.